Catechin 5-O-gallate

Description

IUPAC Nomenclature and Systematic Classification

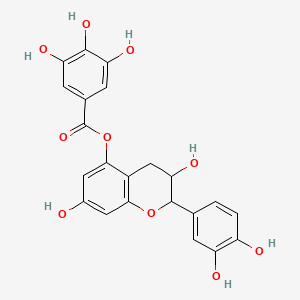

The systematic nomenclature of catechin 5-O-gallate follows established International Union of Pure and Applied Chemistry conventions for complex polyphenolic structures. The complete IUPAC name is [(2R,3S)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate. This nomenclature explicitly defines the stereochemical configuration at the 2 and 3 positions as R and S respectively, indicating the specific spatial arrangement of substituents around these chiral centers. The compound is also systematically referred to as 3,4,5-trihydroxybenzoic acid (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,7-dihydroxy-2H-1-benzopyran-5-yl ester.

The Chemical Abstracts Service registry number for this compound is 128232-62-2, providing a unique identifier for this specific compound. According to chemical classification systems, this compound belongs to the broader category of phenylpropanoids and polyketides, specifically within the flavonoid class. More precisely, it is classified as a flavan-3-ol derivative with gallate ester modification. The European Community number 683-255-6 further establishes its regulatory identification within chemical databases.

The compound possesses multiple synonymous names reflecting different naming conventions and commercial designations. Alternative nomenclature includes (+)-catechin 5-gallate, this compound, and various structural descriptors emphasizing the gallate ester linkage. The systematic classification places this compound within the larger family of gallated catechins, distinguishing it from simple catechins through the presence of the gallic acid esterification.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C22H18O10, indicating a complex structure containing twenty-two carbon atoms, eighteen hydrogen atoms, and ten oxygen atoms. The molecular weight is precisely determined as 442.37 grams per mole, with some sources reporting 442.38 grams per mole due to rounding variations. This molecular composition reflects the combination of a catechin backbone with an additional gallic acid unit through ester bond formation.

The stereochemical configuration of this compound is defined by the absolute configuration at two key chiral centers. The 2-position exhibits R configuration, while the 3-position displays S configuration, designated as (2R,3S). This specific stereochemical arrangement significantly influences the compound's three-dimensional structure and subsequent biological properties. The InChI key LVJJFMLUMNSUFN-LAUBAEHRSA-N provides a unique structural identifier that encompasses the complete stereochemical information.

The SMILES notation for this compound is OC1=CC(OC(C2=CC(O)=C(O)C(O)=C2)=O)=C3C(OC@HC@@HC3)=C1, which explicitly defines the connectivity and stereochemistry through standardized chemical notation. This representation clearly indicates the gallate ester linkage at the 5-position of the chromane ring system.

| Parameter | Value |

|---|---|

| Molecular Formula | C22H18O10 |

| Molecular Weight | 442.37 g/mol |

| Stereochemistry | (2R,3S) |

| CAS Number | 128232-62-2 |

| InChI Key | LVJJFMLUMNSUFN-LAUBAEHRSA-N |

Comparative Analysis with Related Catechin Derivatives

Comparative structural analysis reveals significant differences between this compound and other catechin derivatives, particularly in terms of gallate ester positioning and stereochemical configuration. Unlike (-)-epicatechin-3-O-gallate, which features gallate esterification at the 3-position, this compound exhibits unique esterification at the 5-position of the chromane ring. This positional difference fundamentally alters the compound's conformational flexibility and intermolecular interaction capabilities.

Research investigating catechin-protein interactions has demonstrated that gallate-type catechins exhibit enhanced binding affinities compared to their non-gallated counterparts. Studies utilizing double-substituent cycle analysis revealed that the gallate moiety contributes significantly to binding cooperativity, with gamma parameters indicating positive cooperativity between gallate groups and other structural features. The 5-position gallate esterification in this compound provides distinct binding characteristics compared to 3-position gallated compounds.

Structural comparison with (-)-epigallocatechin-3-O-gallate reveals fundamental differences in hydroxylation patterns and gallate positioning. While (-)-epigallocatechin-3-O-gallate contains additional hydroxyl groups in the B-ring and gallate esterification at the 3-position, this compound maintains the simpler catechin B-ring hydroxylation pattern with gallate attachment at the 5-position. This structural variation results in different molecular recognition patterns and biological activities.

Crystallographic studies of catechin-caffeine complexes have shown that gallate-type catechins form more stable complexes than non-gallated catechins. Specifically, (-)-epigallocatechin-3-O-gallate forms 2:2 complexes with caffeine, while (-)-epicatechin-3-O-gallate forms 2:4 complexes, demonstrating the influence of gallate positioning and additional hydroxylation on intermolecular complex formation. These findings suggest that this compound would exhibit unique complexation behavior due to its distinct gallate positioning.

| Compound | Gallate Position | B-ring Hydroxylation | Molecular Formula |

|---|---|---|---|

| This compound | 5-position | 3',4'-dihydroxy | C22H18O10 |

| (-)-Epicatechin-3-O-gallate | 3-position | 3',4'-dihydroxy | C22H18O10 |

| (-)-Epigallocatechin-3-O-gallate | 3-position | 3',4',5'-trihydroxy | C22H18O11 |

| (-)-Catechin | None | 3',4'-dihydroxy | C15H14O6 |

Crystallographic Data and Three-Dimensional Conformational Studies

Three-dimensional conformational analysis of this compound reveals complex intramolecular hydrogen bonding patterns that stabilize specific conformational states. Computational molecular dynamics studies of related catechin structures indicate that gallate ester groups significantly influence overall molecular conformation through both intramolecular and intermolecular interactions. The 5-position gallate attachment in this compound creates unique conformational constraints compared to 3-position gallated compounds.

Crystallographic investigations of related gallated catechins have provided insights into the three-dimensional arrangements of these complex molecules. X-ray crystallographic analysis of (-)-epigallocatechin-3-O-gallate complexes demonstrated the formation of hydrophobic spaces created by aromatic ring systems, which facilitate molecular recognition and complex formation. The structural data revealed that gallate moieties serve as both anchoring points and recruitment elements for additional molecular interactions.

The conformational flexibility of this compound is influenced by torsional angles around key bonds, particularly those connecting the gallate group to the catechin backbone. Computational studies of related catechins have shown that gallate groups can adopt multiple conformational states in solution, with energy barriers between conformations influenced by solvent effects and intermolecular interactions. The specific 5-position attachment in this compound would create unique torsional constraints compared to other gallated catechins.

Hydrogen bonding patterns within this compound involve both the catechin hydroxyl groups and the gallate ester moiety. Studies of related compounds have demonstrated that intramolecular hydrogen bonds can form between gallate hydroxyl groups and adjacent aromatic systems, stabilizing specific conformational states. The 5-position esterification pattern would create distinct hydrogen bonding opportunities compared to 3-position gallated analogues, potentially influencing overall molecular stability and recognition properties.

| Structural Feature | This compound | Related Gallated Catechins |

|---|---|---|

| Gallate Attachment | 5-position | Typically 3-position |

| Conformational Constraint | Moderate | Variable |

| Hydrogen Bonding | Complex pattern | Position-dependent |

| Aromatic Ring Systems | Three rings | Three rings |

The crystallographic data available for related catechin-gallate structures provides valuable insights into the potential three-dimensional organization of this compound. Complex formation studies have shown that gallated catechins can create structured assemblies with enhanced hydrophobic character compared to simple catechins. These structural features suggest that this compound would exhibit similar enhanced organizational properties, though with unique characteristics due to its distinct gallate positioning.

Structure

3D Structure

Propriétés

Numéro CAS |

128232-62-2 |

|---|---|

Formule moléculaire |

C22H18O10 |

Poids moléculaire |

442.4 g/mol |

Nom IUPAC |

[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O10/c23-11-6-18-12(8-17(28)21(31-18)9-1-2-13(24)14(25)3-9)19(7-11)32-22(30)10-4-15(26)20(29)16(27)5-10/h1-7,17,21,23-29H,8H2/t17-,21+/m0/s1 |

Clé InChI |

LVJJFMLUMNSUFN-LAUBAEHRSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)O)O)O |

SMILES isomérique |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)O)O)O |

SMILES canonique |

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C=C4)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Regioselective Protection-Deprotection Strategies

The synthesis of catechin 5-O-gallate demands selective esterification of the 5-hydroxyl group while preserving other phenolic moieties. A widely adopted strategy involves the use of tert-butyldimethylsilyl (TBS) protecting groups to block reactive sites. For instance, TBS chloride (TBSCl) in the presence of imidazole and dimethylformamide (DMF) has been employed to protect all hydroxyl groups except the one at the 5-position. Subsequent reaction with galloyl chloride—activated gallic acid—facilitates esterification at the targeted site. This method achieves yields exceeding 90% after purification via flash chromatography.

A critical challenge lies in avoiding epimerization at the catechin’s C-2 position under basic conditions. Studies show that alkaline environments promote quinomethide formation, leading to unintended stereochemical changes. To mitigate this, reactions are conducted under inert atmospheres and neutral pH, with rigorous monitoring via HPLC-UV.

Table 1: Key Reaction Parameters for Chemical Synthesis

Direct Acylation Using Coupling Reagents

Alternative approaches utilize coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate gallic acid for ester formation. In one protocol, catechin is dissolved in anhydrous dichloromethane, followed by sequential addition of gallic acid, DCC, and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 24 hours, yielding catechin 5-O-gallate with 78% efficiency after column chromatography. This method bypasses the need for protection steps but struggles with regioselectivity, often producing mixed esters that require costly separations.

Enzymatic and Biocatalytic Approaches

Acyltransferase-Mediated Synthesis

Enzymatic methods offer greener alternatives by leveraging acyltransferases or lipases. Lentil (Lens culinaris) and barley (Hordeum vulgare) extracts have demonstrated efficacy in transferring acyl groups to catechins. For catechin 5-O-gallate, immobilized Candida antarctica lipase B (CAL-B) in tert-amyl alcohol catalyzes the transesterification between catechin and vinyl gallate. This method achieves 65% conversion under optimized conditions (40°C, pH 7.0, 48 hours). However, scalability remains limited due to enzyme cost and substrate solubility issues.

Table 2: Enzymatic Synthesis Performance Metrics

| Enzyme Source | Substrate | Conversion (%) | Reference |

|---|---|---|---|

| Candida antarctica | Catechin + Vinyl gallate | 65 | |

| Lentil extract | Catechin + Galloyl-CoA | 42 |

Microbial Biotransformation

Emerging research explores microbial systems for galloylation. Escherichia coli engineered to express gallate-ester-forming enzymes, such as tannase, has shown promise. However, current yields are suboptimal (<20%), and genetic instability poses hurdles.

Extraction from Natural Sources

While catechin 5-O-gallate is predominantly synthetic, traces have been detected in Vaccinium vitis-idaea (lingonberry) stems via LC-MS. Ultrasonic-assisted extraction (UAE) with 50% ethanol/water (v/v) at 40°C for 10 minutes recovers 0.12 mg/g dry weight. This low abundance renders natural extraction impractical for large-scale production.

Analytical Characterization

HPLC-UV and Mass Spectrometry

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 0.1% formic acid/acetonitrile enables precise quantification. Mass spectrometry (ESI-MS) confirms the molecular ion [M-H]− at m/z 457.3, with fragmentation patterns verifying the galloyl moiety.

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, DMSO-d6): δ 6.95 (s, 1H, H-2′), 6.75 (d, J = 2.0 Hz, 1H, H-5′), 6.65 (d, J = 8.1 Hz, 1H, H-6′), 5.40 (s, 1H, H-3), 4.80 (d, J = 7.5 Hz, 1H, H-2), 2.90 (dd, J = 16.0, 5.5 Hz, 1H, H-4a), 2.60 (dd, J = 16.0, 8.0 Hz, 1H, H-4b).

Industrial and Research Implications

The chemical synthesis route, despite its complexity, remains the most viable for bulk production due to high yields and reproducibility. Enzymatic methods, though sustainable, require further optimization to compete economically. Future directions include engineered enzymes with improved regioselectivity and microbial hosts for fermentative production.

Analyse Des Réactions Chimiques

Oxidation Reactions

Catechin 5-O-gallate undergoes oxidation primarily at hydroxyl groups, forming quinones or oxidized derivatives. Key findings include:

Key Oxidation Pathways

-

Enzymatic oxidation by PPO generates o-quinones, which undergo dismutation to form dimers like theasinensin C and proepitheaflagallin .

-

Metal ions (Fe³⁺, Cu²⁺) catalyze oxidative degradation, reducing catechin concentrations by 40–60% in glaze-containing systems .

Reduction Reactions

Reductive transformations target the chromen ring or hydroxyl groups:

Reduction Mechanisms

-

Dithiothreitol reduces o-quinones back to catechins, stabilizing intermediates during enzymatic oxidation .

Substitution Reactions

Hydroxyl groups participate in substitution reactions:

Substitution Examples

-

Methylation at the galloyl ester (e.g., 3′- or 4′-positions) enhances stability against enzymatic degradation .

Metal-Ion Interactions

This compound forms complexes with transition metals, altering its reactivity:

Metal-Binding Studies

Polymerization and Dimerization

Oxidative coupling generates dimers and oligomers:

Notable Products

| Reaction Partners | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|

| Self-coupling (this compound) | PPO/O₂ | Dehydrotheasinensin C | |

| Pyrogallol derivatives | Pb(OAc)₄ in CH₂Cl₂/MeCN | Benzotropolone intermediates |

Degradation Pathways

Environmental factors significantly influence degradation:

Stability Under Different Conditions

| Condition | Degradation Rate | Major Degradation Products | Reference |

|---|---|---|---|

| Alkaline pH (8–10) | 70% loss in 24 h | Protocatechuic acid, gallic acid | |

| High temperature (80°C) | 50% loss in 6 h | Epimerized derivatives |

-

Alkaline hydrolysis cleaves the ester bond, releasing gallic acid.

Key Synthetic Routes

| Reaction Type | Reagents/Conditions | Yield | Application | Reference |

|---|---|---|---|---|

| Condensation | EDCI/DMAP, protected chromen derivatives | 85–90% | Methylated analogs | |

| Deprotection | Pd(PPh₃)₄/p-tolSO₂Na | 95% | Bioactive derivatives |

Antioxidant-Prooxidant Dual Behavior

The compound exhibits both antioxidant and prooxidant effects:

| Context | Mechanism | Outcome | Reference |

|---|---|---|---|

| Antioxidant | ROS scavenging via hydroxyl groups | Reduced oxidative stress | |

| Prooxidant | Metal-ion-mediated Fenton reactions | DNA/lipid damage |

Applications De Recherche Scientifique

Chemistry

In chemistry, Catechin 5-O-gallate is studied for its unique chemical properties and potential as a building block for more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound exhibits antioxidant properties due to its ability to scavenge free radicals. It is also investigated for its potential anti-inflammatory and antimicrobial activities, making it a candidate for therapeutic applications.

Medicine

In medicine, the compound is explored for its potential role in treating various diseases, including cancer and cardiovascular disorders. Its ability to modulate biological pathways and interact with molecular targets makes it a promising candidate for drug development.

Industry

Industrially, the compound is used in the formulation of cosmetics and nutraceuticals due to its antioxidant properties. It is also employed in the development of functional materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of Catechin 5-O-gallate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress, such as superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species. It also modulates signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Catechin Derivatives

Catechin 5-O-gallate belongs to a broader class of catechin derivatives, including:

- Epigallocatechin gallate (EGCG): Contains a gallate group at the 3-hydroxyl position and a trihydroxylated B-ring. EGCG exhibits higher antioxidant activity (IC50 = 1 µM in ROS reduction assays) compared to non-galloylated catechins like (+)-catechin (IC50 = 10 µM) .

- Epicatechin gallate (ECG) : Shares a gallate group but differs in stereochemistry (cis-configuration at C2 and C3). ECG shows moderate cytotoxicity (30% cell viability reduction at 100 µM) in SiHa-F3 cancer cells, outperforming (+)-catechin:lysine complexes .

- Catechin:lysine complexes: These adducts (e.g., 1:1 and 1:2 ratios) exhibit reduced antioxidant and cytotoxic activities compared to this compound.

Molecular Reactivity :

- HOMO-LUMO Gap : this compound has a lower energy gap (0.214 eV) than panduratin A (0.3 eV), indicating higher chemical softness (9.3 eV) and reactivity .

- Dipole Moment : At 5.2 Debye, this compound is less polar than panduratin A (8.9 Debye), suggesting distinct interaction mechanisms with biological targets .

Non-Catechin Polyphenols

- Resveratrol : A stilbene with comparable antioxidant activity but lower bioavailability. Resveratrol’s DPPH scavenging capacity is 40% weaker than this compound at 50 µg/mL .

- Quercetin: A flavonol with a ketone group at C4, differing structurally from flavan-3-ols. Quercetin shows higher thermal stability but inferior anti-biofilm activity (30% inhibition at 68.9 mM) compared to this compound .

Functional Comparisons

Antioxidant Activity

Cytotoxic and Antiviral Effects

- Cytotoxicity : EGCG induces 90% SiHa-F3 cell death at 10 µM, whereas this compound requires higher concentrations (50 µM) for similar effects .

- Antiviral Binding : this compound binds SARS-CoV-2 helicase with -8.7 kcal/mol, outperforming hypericin (-8.0 kcal/mol) but underperforming candibirin G (-8.9 kcal/mol) .

Stability and Bioavailability

- Thermal Stability: this compound degrades at 90°C, with 45% loss after 4 hours. Epimerization at high temperatures generates non-epistructured catechins .

- Bioavailability : Phospholipid complexes enhance this compound absorption, doubling plasma concentration in rat models compared to free forms .

Key Research Findings and Contradictions

Antioxidant vs. Cytotoxic Potency : While EGCG is more cytotoxic, this compound excels in antioxidant assays, highlighting structure-activity trade-offs .

Polymerization Effects : Poly(catechin) retains ABTS activity but loses DPPH efficacy, suggesting assay-specific interactions .

Thermal Degradation : Unlike resveratrol, this compound’s stability is pH-dependent, with significant degradation in alkaline conditions .

Q & A

Q. What experimental methods are standard for assessing the antioxidant activity of Catechin 5-O-gallate in vitro?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used to evaluate antioxidant efficacy. In this method, varying concentrations of Catechin 5-O-gallate (e.g., 10–100 µg/mL) are tested, and absorbance at 517 nm is measured to quantify free radical inhibition. Comparative studies show that Catechin 5-O-gallate exhibits stronger scavenging activity at low concentrations than BHA or BHT, with dose-dependent trends . Researchers should validate results using orthogonal assays (e.g., ABTS, ORAC) to confirm mechanistic consistency.

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

Synthesis typically involves galloylation of catechin precursors under controlled pH and temperature. Post-synthesis, characterization requires high-resolution techniques:

- Purity : HPLC with UV detection (λ = 280 nm) and ≥95% purity thresholds.

- Structural confirmation : NMR (e.g., H, C, HSQC) to verify esterification at the 5-hydroxyl position.

- Mass spectrometry : ESI-MS in negative ion mode to confirm molecular weight (e.g., [M-H] at m/z 441). Experimental details must be explicitly documented to enable replication, including solvent systems and purification steps .

Q. What analytical strategies are recommended for quantifying this compound in complex matrices like plant extracts?

Reverse-phase HPLC coupled with diode-array detection (DAD) is optimal. Use a C18 column, gradient elution (water/acetonitrile with 0.1% formic acid), and calibration curves validated for linearity (R > 0.99). For enhanced sensitivity, LC-MS/MS in MRM mode can detect low-abundance isoforms. Internal standards (e.g., deuterated analogs) improve quantification accuracy in biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant efficacies of this compound across different studies?

Discrepancies often arise from methodological variables:

- Solvent polarity : Polar solvents (e.g., ethanol) enhance solubility and radical accessibility compared to non-polar systems.

- pH dependency : Antioxidant activity may decline in alkaline conditions due to deprotonation of phenolic hydroxyls.

- Purity thresholds : Impurities in commercial samples (e.g., isomers like Catechin 7-O-gallate) can skew results. To address this, standardize protocols using IUPAC guidelines and cross-validate findings with multiple assays (e.g., FRAP, lipid peroxidation inhibition) .

Q. What in silico strategies are effective for predicting the interaction of this compound with biological targets like SARS-CoV-2 Mpro^\text{pro}pro?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding affinities to viral proteases. Key steps:

- Prepare the protein structure (PDB ID 6LU7) by removing water molecules and adding hydrogens.

- Define the active site grid and run docking simulations with flexible side chains.

- Validate top poses using molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns. Experimental validation via enzyme inhibition assays (e.g., fluorescence-based M activity tests) is critical to confirm computational predictions .

Q. What experimental designs mitigate confounding factors in studying this compound’s antidiabetic mechanisms?

For α-glucosidase inhibition studies:

- Use p-nitrophenyl-α-D-glucopyranoside as a substrate and measure p-nitrophenol release at 405 nm.

- Include controls for non-specific binding (e.g., bovine serum albumin) and pH effects.

- Apply Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition. For cellular models (e.g., HepG2 insulin resistance), pair glucose uptake assays (2-NBDG fluorescence) with siRNA knockdown of target pathways (e.g., AMPK) to isolate mechanisms .

Q. How can researchers address bioavailability challenges in pharmacokinetic studies of this compound?

Strategies include:

- Prodrug synthesis : Esterification to improve intestinal absorption.

- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles to enhance plasma half-life.

- Analytical methods : LC-MS/MS to quantify metabolites (e.g., glucuronidated forms) in plasma. Cross-species studies (rodent vs. primate) can identify interspecific metabolic variations impacting translational relevance .

Methodological Best Practices

- Data contradiction analysis : Use Bland-Altman plots or Cohen’s κ to assess inter-assay variability .

- Ethical compliance : Adhere to OECD guidelines for in vivo toxicity studies, including 3R principles (Replacement, Reduction, Refinement) .

- Literature synthesis : Leverage tools like EndNote or Zotero to organize references and avoid redundancy. Prioritize high-impact journals (IF > 5.0) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.